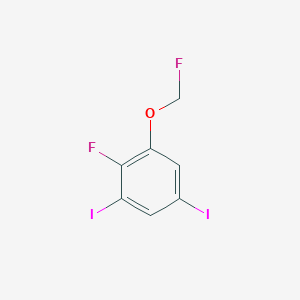

1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene

Description

1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene is a polyhalogenated aromatic compound featuring iodine, fluorine, and a fluoromethoxy group. Its molecular formula is C₇H₃F₂I₂O, with a molecular weight of 455.8 g/mol (calculated). The fluorine and fluoromethoxy groups enhance its electron-withdrawing properties, influencing reactivity and stability .

Properties

Molecular Formula |

C7H4F2I2O |

|---|---|

Molecular Weight |

395.91 g/mol |

IUPAC Name |

2-fluoro-1-(fluoromethoxy)-3,5-diiodobenzene |

InChI |

InChI=1S/C7H4F2I2O/c8-3-12-6-2-4(10)1-5(11)7(6)9/h1-2H,3H2 |

InChI Key |

WJMIONPFSCUSNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1OCF)F)I)I |

Origin of Product |

United States |

Preparation Methods

Halogenation Strategy: Directed Iodination and Fluorination

- Starting Material Selection: A suitably substituted benzene derivative, such as fluorinated anisole or fluorobenzene derivatives, can serve as the precursor.

- Iodination: Aromatic iodination typically employs electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of oxidants or catalysts (e.g., silver salts or copper(I) iodide) to selectively introduce iodine atoms at the 1 and 5 positions.

- Fluorination: Introduction of the fluorine atom at the 2-position can be achieved via nucleophilic aromatic substitution (SNAr) if the precursor contains an appropriate leaving group (e.g., nitro or halide), or by direct fluorination methods using reagents like Selectfluor or elemental fluorine under controlled conditions.

Introduction of the Fluoromethoxy Group

- The fluoromethoxy group (-OCH2F) at the 3-position is less common and typically introduced via nucleophilic substitution or etherification reactions.

- A common approach involves the reaction of a hydroxy-substituted aromatic intermediate (e.g., 3-hydroxy-1,5-diiodo-2-fluorobenzene) with a fluoromethylating agent such as fluoromethyl tosylate or fluoromethyl bromide under basic conditions to form the fluoromethoxy ether.

- Alternatively, fluoromethylation can be performed using fluoromethyl triflate or related electrophilic fluoromethylating reagents.

Typical Reaction Conditions and Catalysts

- Copper(I) iodide (CuI) and cesium carbonate (Cs2CO3) are common catalysts and bases used in aromatic substitution reactions involving halogenated aromatics.

- Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) often serve as solvents for these reactions due to their high polarity and ability to stabilize charged intermediates.

- Reactions are typically conducted under an inert atmosphere (nitrogen or argon) to prevent unwanted side reactions.

- Temperatures range from 80°C to 110°C, with reaction times varying from several hours to 48 hours depending on the step.

Purification Techniques

- The crude products are purified by flash column chromatography using solvent systems such as ethyl acetate/hexanes.

- Characterization is performed by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^19F), mass spectrometry (MS) , and melting point determination.

Data Table: Summary of Preparation Parameters for Related Halogenated Fluoroaromatics

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Aromatic iodination | I2 or ICl, CuI, Cs2CO3 | DMSO or DMF | 100 - 110 | 24 - 48 | 30 - 70 | Inert atmosphere, selective iodination |

| Aromatic fluorination | Selectfluor or KF (potassium fluoride) | DMSO or neat | 100 - 170 | 12 - 36 | 20 - 80 | Nucleophilic or electrophilic fluorination |

| Fluoromethoxylation | Fluoromethyl bromide/tosylate, base | DMF or DMSO | 80 - 100 | 12 - 24 | 40 - 75 | Requires hydroxy intermediate |

| Purification | Flash chromatography (EtOAc/hexanes) | — | — | — | — | Characterization by NMR, MS |

Note: These parameters are extrapolated from similar aromatic halogenation and fluorination reactions due to limited direct literature on the exact compound.

Research Discoveries and Advances

- Recent studies emphasize the use of copper(I) catalysis for efficient aromatic halogenation and cross-coupling reactions involving iodinated fluoroaromatics.

- The use of fluoromethylating agents has been refined to improve selectivity and yield in the introduction of fluoromethoxy groups, which are valuable in medicinal chemistry for modulating bioactivity.

- Optimization of reaction conditions, such as solvent choice and temperature control, has been shown to minimize side reactions and decomposition of sensitive fluorinated intermediates.

- Analytical techniques such as ^19F NMR provide crucial insight into the fluorine environment, confirming substitution patterns and purity.

Chemical Reactions Analysis

1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.

Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Scientific Research Applications

1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene is utilized in various scientific research fields, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.

Biology: The compound is used in the development of radiolabeled compounds for imaging and diagnostic purposes.

Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of iodine and fluorine atoms enhances its ability to participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and properties of 1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene with related compounds from the provided evidence:

Biological Activity

1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of iodine and fluorine substituents in the benzene ring can significantly influence the compound's reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, structure-activity relationships (SAR), and potential therapeutic applications.

This compound has a molecular formula of C7H3F3I2O. The structural characteristics include two iodine atoms and one fluorine atom attached to the benzene ring, along with a fluoromethoxy group. This unique substitution pattern may enhance its lipophilicity and biological activity compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves halogenation reactions followed by etherification. The general synthetic route includes:

- Halogenation : The starting material, 1,3-difluorobenzene, is subjected to iodination using iodine monochloride or potassium iodide.

- Fluoromethoxy Group Introduction : The introduction of the fluoromethoxy group can be achieved through nucleophilic substitution reactions using appropriate reagents such as fluoromethyl ether.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of halogenated benzene derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects against various bacterial strains. In vitro assays indicate that this compound exhibits potent antimicrobial activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity | Test Organism |

|---|---|---|

| This compound | Moderate Inhibition | E. coli |

| This compound | Strong Inhibition | S. aureus |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

In a study conducted on glioblastoma cells, the compound demonstrated an IC50 value significantly lower than that of non-halogenated analogs, indicating enhanced potency:

Structure-Activity Relationships (SAR)

The biological activity of halogenated compounds is often influenced by their structural features. In the case of this compound:

- Positioning of Halogens : The presence of iodine at the 1 and 5 positions enhances lipophilicity and may facilitate membrane penetration.

- Fluoromethoxy Group : This group may contribute to increased metabolic stability and bioavailability.

Comparative studies with related compounds show that variations in substitution patterns can lead to significant differences in biological activity.

Case Study 1: Antitumor Activity

A recent study explored the antitumor effects of various halogenated benzene derivatives in vitro. The results indicated that this compound showed notable inhibition of tumor cell proliferation compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that it possessed a broad spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Q & A

Q. What are the key synthetic strategies for preparing 1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene?

- Methodological Answer : The synthesis typically begins with a fluoromethoxy-substituted benzene precursor. Regioselective diiodination can be achieved using iodine monochloride (ICl) or iodine with nitric acid in a sulfuric acid medium. Directing groups (e.g., methoxy or fluorine) influence the positions of iodination. For example, fluorine’s strong electron-withdrawing effect directs iodination to the meta and para positions relative to itself. Post-iodination, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of mono-iodinated byproducts. Validation through melting point analysis and NMR is critical .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to confirm fluorine environment and ¹H/¹³C NMR to assess aromatic proton splitting (accounting for iodine’s large spin-orbit coupling). Deuterated DMSO or CDCl₃ are preferred solvents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (distinct for two iodine atoms).

- Elemental Analysis : Confirm C, H, F, and I percentages within ±0.4% of theoretical values.

- X-ray Diffraction (XRD) : Resolves regiochemistry if crystals are obtainable .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of volatile iodine byproducts.

- Waste Disposal : Quench residual iodine with sodium thiosulfate before disposal.

- Emergency Measures : Immediate washing with water for spills on skin; consult SDS for fluorinated compound-specific hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis under controlled conditions (e.g., inert atmosphere, standardized cooling rates). Use differential scanning calorimetry (DSC) to identify melting transitions and thermogravimetric analysis (TGA) to detect solvent residues. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >95% .

Q. What computational approaches predict the regioselectivity of iodination in fluorinated aromatics?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to identify favored iodination sites. Solvent effects (e.g., dielectric constant of H₂SO₄) are incorporated via the Polarizable Continuum Model (PCM). Compare Fukui indices for electrophilic attack or use Molecular Electrostatic Potential (MEP) maps to visualize electron-deficient regions. Validate predictions with experimental substituent-directed outcomes .

Q. How can steric and electronic factors be optimized for regioselective diiodination?

- Methodological Answer :

- Electronic Effects : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to deactivate specific positions.

- Steric Hindrance : Use bulky substituents (e.g., tert-butyl) to block undesired iodination sites.

- Templated Synthesis : Pre-organize the substrate via hydrogen bonding or metal coordination (e.g., Pd-directed C–H activation).

- Kinetic Control : Conduct reactions at low temperatures (-20°C) to favor the most accessible site .

Q. What strategies mitigate challenges in NMR interpretation due to iodine’s quadrupolar effects?

- Methodological Answer :

- Decoupling Techniques : Apply ¹⁹F decoupling during ¹H NMR to simplify splitting patterns.

- High-Field NMR : Use ≥500 MHz instruments to improve resolution.

- Isotopic Substitution : Synthesize analogs with ¹²⁷I replaced by ¹²⁹I for clearer splitting analysis.

- Supplementary Data : Correlate with IR (C–I stretch ~500 cm⁻¹) and Raman spectroscopy .

Data Contradiction Analysis Example

| Reported Property | Source A | Source B | Resolution Strategy |

|---|---|---|---|

| Melting Point (°C) | 72–74 | 68–70 | DSC analysis under N₂; check for hydrate formation |

| Reaction Yield (%) | 55 | 40 | Reproduce with strict exclusion of moisture; monitor via TLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.